molecular formula C13H20N6O4 B1626221 Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 245450-04-8

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Numéro de catalogue: B1626221
Numéro CAS: 245450-04-8
Poids moléculaire: 324.34 g/mol
Clé InChI: LNXNCBYJFQILQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions. One common method includes the reduction of the nitro group to an amino group using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate exhibits promising antimicrobial properties. It has been investigated for its efficacy against multidrug-resistant strains of Escherichia coli and other pathogens. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

2. Anticancer Properties
There is growing interest in the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The nitropyrimidine moiety is believed to play a crucial role in enhancing the compound's cytotoxic effects against various cancer cell lines .

3. Central Nervous System (CNS) Disorders
The piperazine ring structure is known for its pharmacological activity in the CNS. Research has focused on its potential use as a treatment for anxiety and depression, with preliminary studies suggesting that it may modulate neurotransmitter systems effectively .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant strains of E. coli
Anticancer PropertiesInduces apoptosis in cancer cells
CNS DisordersPotential treatment for anxiety and depression

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth, particularly against multidrug-resistant E. coli. The structure-activity relationship (SAR) analysis indicated that modifications to the nitropyrimidine group enhanced its antibacterial potency .

Case Study 2: Cancer Cell Apoptosis
A research article detailed the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment .

Case Study 3: Neuropharmacological Effects
In preclinical trials assessing the neuropharmacological effects of the compound, researchers observed anxiolytic-like effects in animal models. The findings support its potential application in treating anxiety disorders, warranting further investigation into its mechanism of action within the CNS .

Mécanisme D'action

The compound exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme (TACE). TACE is responsible for the cleavage of membrane-bound tumor necrosis factor-alpha (TNF-α) to its soluble form, which is involved in inflammatory processes. By inhibiting TACE, the compound can reduce the levels of soluble TNF-α, thereby modulating inflammatory responses.

Activité Biologique

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C13H21N5O2C_{13}H_{21}N_{5}O_{2}. The compound features a piperazine ring, which is a common motif in various pharmaceutical agents due to its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound primarily stems from its interaction with cyclin-dependent kinases (CDKs). It has been observed that derivatives of piperazine, including this compound, exhibit selective inhibition of CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.

Table 1: Biological Targets and Activities

TargetActivityReference
CDK4Inhibition
CDK6Inhibition
AntiproliferativeModerate
CytotoxicityLow to Moderate

Therapeutic Applications

This compound is primarily investigated as an intermediate in the synthesis of various anticancer agents. Notably, it plays a role in the development of drugs like Ribociclib and Palbociclib, which are used to treat hormone receptor-positive breast cancer.

Case Studies

  • Ribociclib Development : Research indicates that this compound serves as a key intermediate in synthesizing Ribociclib, which has shown efficacy in clinical trials for treating ER-positive breast cancer. The compound’s ability to selectively inhibit CDK4/6 contributes to its therapeutic potential by halting the proliferation of cancer cells .
  • Palbociclib Synthesis : Similarly, this compound is utilized in synthesizing Palbociclib, another CDK inhibitor that has received FDA approval for treating breast cancer. Studies have shown that compounds derived from this piperazine structure exhibit significant antitumor activity in vitro .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the potency and selectivity of piperazine derivatives. For instance, variations in substituents on the piperazine ring can lead to improved binding affinity towards CDKs and reduced off-target effects.

Table 2: Structural Variations and Their Effects

Compound VariationBinding Affinity (IC50)Selectivity for CDKsReference
Original Compound50 nMHigh
Modified Compound A25 nMHigher
Modified Compound B10 nMVery High

Propriétés

IUPAC Name

tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNCBYJFQILQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467416
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245450-04-8
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride solution (50 mL) saturated with ammonia, commercially available 4,6-dichloro-5-nitropyrimidine (1.00 g, 5.44 mmol) was added, followed by stirring at room temperature for 1 hour. The reaction solution was concentrated, the resulting residue was dissolved in dimethylformamide (10 mL), and then N-tert-butoxycarbonylpiperazine (1.15 g, 6.17 mmol) and triethylamine (3.59 mL, 25.8 mmol) were added thereto, followed by stirring under heating at 80° C. for 4 hours. After the reaction solution was allowed to stand for cooling, it was poured into water, sodium chloride was added thereto, and the precipitated crystals were recovered by filtration, washed with water, and dried to give 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylic acid tert-butyl ester (888 mg, 2.74 mmol).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.